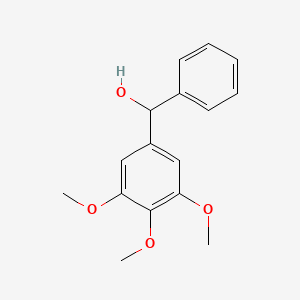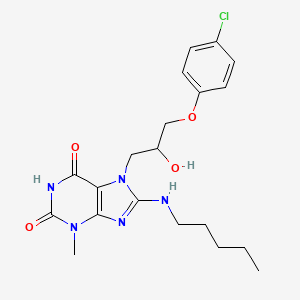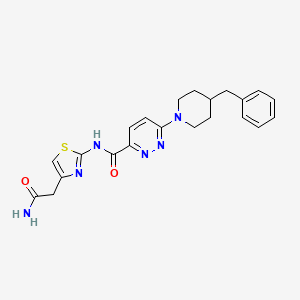![molecular formula C24H20FN3O4S2 B2529329 ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252848-82-0](/img/structure/B2529329.png)
ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound . For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate is described as an anti-juvenile hormone agent, indicating that the ethyl benzoate moiety can be an integral part of biologically active compounds .
Synthesis Analysis
The synthesis of related compounds, such as the one mentioned in the first paper, involves the introduction of an ethoxycarbonyl group on the benzene ring, which is crucial for the biological activity of the compound. This suggests that the synthesis of this compound might also involve careful placement of substituents on the benzene ring to achieve the desired activity .
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of a similar compound using FT-IR, FT-Raman, and molecular docking studies. The stability of the molecule is attributed to hyperconjugative interactions and charge delocalization, which could also be relevant for the compound . The molecular electrostatic potential map indicates possible sites for nucleophilic attack, which could be a factor in the reactivity of the compound .
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, the molecular docking study in the second paper suggests that similar compounds can form stable complexes with biological targets, which implies that the compound may also undergo specific chemical reactions with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the analysis of similar compounds. For example, the nonlinear optical properties of the compound in the second paper are found to be greater than that of urea, suggesting that this compound may also exhibit significant nonlinear optical properties. Additionally, the molecular docking studies indicate potential inhibitory activity against biological targets, which could be a key physical property related to its mechanism of action .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound is involved in advanced organic synthesis processes, demonstrating the utility of stannyl radical-mediated cleavage for the synthesis of α-fluoro esters. Such methodologies are crucial for removing synthetically useful sulfone moieties and obtaining α-deuterium-labeled esters, highlighting the compound's role in facilitating complex organic transformations (Wnuk, Ríos, Khan, & Hsu, 2000).
Antifolate and Antitumor Applications
In the realm of medicinal chemistry, derivatives of this compound have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. For instance, classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues have shown excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture, indicating its potential for treating cancers and other diseases caused by pathogens (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Role in Antimicrobial Research
Another research direction includes its utility in generating novel structures for combating Helicobacter pylori infections. Derivatives based on this compound scaffold have shown potent and selective activities against this gastric pathogen, offering a promising avenue for the development of novel anti-H. pylori agents. The studies highlight the compound's importance in creating effective treatments against resistant strains of H. pylori, underscoring its potential in addressing significant public health concerns (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Photovoltaic Research
In photovoltaic research, derivatives of this compound have been evaluated for their role in enhancing the efficiency of solar cells. For example, its inclusion in PTB7:[70]PCBM-based solar cells has been characterized, contributing to the understanding of how different components degrade over time and affect the overall efficiency and longevity of solar devices. This research is crucial for the development of more durable and efficient solar energy technologies (Pozo, Arredondo, Romero, Susanna, & Brunetti, 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit a potent agonist profile for pparα, -γ, and -δ . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Based on the potential interaction with pparα, -γ, and -δ , it can be inferred that this compound might influence lipid metabolism, glucose homeostasis, and inflammatory responses, among other processes.
Result of Action
Given the potential interaction with pparα, -γ, and -δ , it’s plausible that this compound could modulate gene expression, leading to changes in cellular functions related to lipid metabolism, glucose homeostasis, and inflammation.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4S2/c1-2-32-23(31)17-5-3-4-6-18(17)26-20(29)14-34-24-27-19-11-12-33-21(19)22(30)28(24)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHDFOHNRBMOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)


![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)
![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)